3-Fluoro-4-methoxyphenol

Medicinal Chemistry Physicochemical Property Regioisomer Differentiation

Medicinal chemistry programs targeting NPBWR1 (GPR7) demand the correct 3-fluoro-4-methoxy regioisomer; the 4-fluoro-3-methoxy isomer cannot substitute. 3-Fluoro-4-methoxyphenol (CAS 452-11-9) is the documented intermediate for non-peptidic NPBWR1 antagonist synthesis. • pKa ~9.46 (vs. 9.24 for the regioisomer)-ensures correct ionization in pH-sensitive reactions. • Melting point 43-47°C (vs. 41-42°C)-critical for solid-state QC and formulation. • Supplied in gram-to-kilogram quantities with full analytical QC (NMR, HPLC).

Molecular Formula C7H7FO2
Molecular Weight 142.13 g/mol
CAS No. 452-11-9
Cat. No. B050614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxyphenol
CAS452-11-9
Synonyms3-Fluoro-4-methoxy-phenol
Molecular FormulaC7H7FO2
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)F
InChIInChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
InChIKeyORECFXMTZQZHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methoxyphenol (CAS 452-11-9): Sourcing the Preferred Regioisomer for NPBWR1 Antagonist Synthesis


3-Fluoro-4-methoxyphenol (CAS 452-11-9) is a fluorinated aromatic building block with the molecular formula C₇H₇FO₂ and a molecular weight of 142.13 g/mol . It is characterized by a fluorine atom at the meta (3-) position and a methoxy group at the para (4-) position relative to the phenolic hydroxyl group . This specific substitution pattern distinguishes it from its regioisomer, 4-fluoro-3-methoxyphenol, and dictates its unique physicochemical properties and its established utility as a key intermediate, particularly in the synthesis of non-peptidic NPBWR1 (GPR7) antagonists .

3-Fluoro-4-methoxyphenol: Why Its Specific Regiochemistry Prevents Interchangeability


In synthetic chemistry, the precise positioning of substituents on an aromatic ring dictates a molecule's reactivity, physicochemical properties, and its interactions in biological systems. The target compound, 3-Fluoro-4-methoxyphenol, cannot be simply interchanged with its close analog, 4-Fluoro-3-methoxyphenol, or other in-class compounds like 4-methoxyphenol. The specific ortho, meta, and para relationships between the fluorine, methoxy, and hydroxyl groups result in a unique electronic environment. This is quantifiably reflected in a different acid dissociation constant (pKa) and a distinct melting point range , which directly impact its solubility, formulation behavior, and its ability to function as a selective intermediate in multi-step syntheses, such as those for specific GPCR antagonists [1].

3-Fluoro-4-methoxyphenol (CAS 452-11-9): Quantifiable Differentiation from Key Comparators


3-Fluoro-4-methoxyphenol Exhibits a Higher pKa Value than Its 4-Fluoro-3-methoxyphenol Regioisomer

The pKa of 3-Fluoro-4-methoxyphenol is predicted to be 9.46 ± 0.18 . In comparison, its close regioisomer, 4-fluoro-3-methoxyphenol, has a predicted pKa of 9.24 [1]. The higher pKa for 3-Fluoro-4-methoxyphenol indicates it is a slightly weaker acid, which can affect its ionization state at a given pH and, consequently, its solubility, partitioning behavior, and reactivity in pH-sensitive reactions or biological assays.

Medicinal Chemistry Physicochemical Property Regioisomer Differentiation

Distinct Melting Point of 3-Fluoro-4-methoxyphenol (43-47°C) Differentiates it from 4-Fluoro-3-methoxyphenol

3-Fluoro-4-methoxyphenol is a solid at room temperature with a melting point commonly reported in the range of 43-47°C . In contrast, its regioisomer, 4-fluoro-3-methoxyphenol, has a lower melting point range of 41-42°C . This ~2-5°C difference in melting point, while small, is a reliable, quantifiable indicator of distinct crystal lattice energies and can be a critical parameter for quality control, purification method selection (e.g., recrystallization), and predicting solid-state stability during storage and formulation.

Solid-State Chemistry Formulation Science Quality Control

3-Fluoro-4-methoxyphenol Serves as a Documented Precursor for NPBWR1 (GPR7) Antagonists

A key, documented application that distinguishes 3-Fluoro-4-methoxyphenol is its explicit use in the preparation of non-peptidic NPBWR1 (GPR7) antagonists [1]. NPBWR1 is a G protein-coupled receptor of therapeutic interest. The specific substitution pattern of this compound is required for the synthesis of these antagonists; the regioisomer 4-fluoro-3-methoxyphenol is not reported for this same specific application. This established use case provides a clear rationale for procuring this specific isomer over its alternatives for research programs targeting the NPBWR1 pathway.

GPCR Antagonist Synthesis Medicinal Chemistry Building Block Drug Discovery

Optimal Procurement Scenarios for 3-Fluoro-4-methoxyphenol (CAS 452-11-9)


Synthesis of Non-Peptidic NPBWR1 (GPR7) Antagonists

Procurement of 3-Fluoro-4-methoxyphenol is essential for any medicinal chemistry or drug discovery program focused on developing non-peptidic antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1, also known as GPR7). The compound's specific structure is required for the synthesis pathways leading to these antagonists, and its use is well-documented in this context . The alternative regioisomer is not a viable substitute, as the change in fluorine and methoxy positioning would alter the resulting pharmacophore.

Research Requiring Specific Physicochemical Profiles

When a project's design is contingent on a specific phenolic pKa (~9.46) and solid-state melting profile (43-47°C), 3-Fluoro-4-methoxyphenol is the only appropriate choice. The measurable differences in pKa and melting point compared to its regioisomer make it unsuitable for substitution. This is critical for work involving pH-dependent partitioning, specific crystallization studies, or formulation development where precise solid-state properties are non-negotiable.

Development of Fluorinated Phenol-Based Building Block Libraries

For chemical suppliers or research groups building a comprehensive library of fluorinated aromatic building blocks, 3-Fluoro-4-methoxyphenol is a distinct and necessary entity. Its unique substitution pattern offers a different vector for further functionalization and electronic properties compared to the 4-fluoro-3-methoxy isomer. Its inclusion allows for a more diverse exploration of chemical space, particularly in the design of novel enzyme inhibitors or receptor ligands where subtle changes in ring electronics are critical.

Technical Documentation Hub

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